![molecular formula C17H22N2O B14280469 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile CAS No. 138224-74-5](/img/structure/B14280469.png)
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,6-dimethylheptan-4-yloxy group and two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the 2,6-Dimethylheptan-4-yloxy Group: This step involves the preparation of the 2,6-dimethylheptan-4-yloxy group through a series of reactions, including alkylation and etherification.
Attachment to Benzene Ring: The prepared 2,6-dimethylheptan-4-yloxy group is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of Cyano Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dimethyl: Similar structure but with methyl groups instead of cyano groups.
Uniqueness
3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both the 2,6-dimethylheptan-4-yloxy group and the cyano groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
138224-74-5 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
3-(2,6-dimethylheptan-4-yloxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H22N2O/c1-12(2)8-15(9-13(3)4)20-17-7-5-6-14(10-18)16(17)11-19/h5-7,12-13,15H,8-9H2,1-4H3 |
Clé InChI |
XNFIFMHRJINAHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)OC1=CC=CC(=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


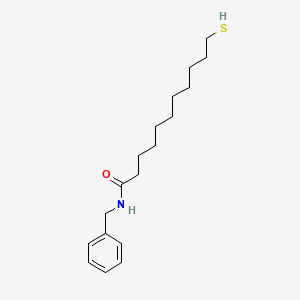
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
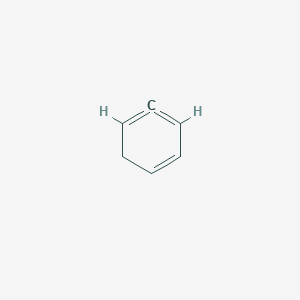
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
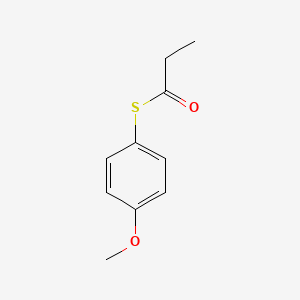
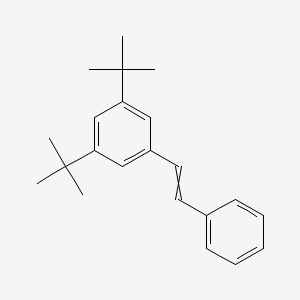



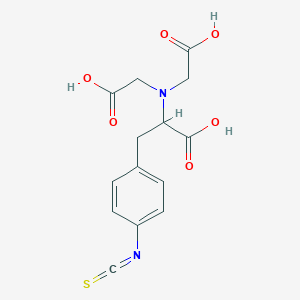


![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
